1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione
Overview
Description
1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C15H8Cl4O2 and a molecular weight of 362.03 g/mol . It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a propane-1,3-dione backbone. This compound is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions result in the replacement of chlorine atoms with the nucleophile used.
Scientific Research Applications
1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is conducted to explore its potential therapeutic uses, including its activity against certain diseases or conditions.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound’s dichlorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-dione: Similar in structure but with methoxy groups instead of chlorine atoms.
1,3-Bis(3,4-difluorophenyl)propane-1,3-dione: Contains fluorine atoms instead of chlorine.
1,3-Bis(3,4-dibromophenyl)propane-1,3-dione: Bromine atoms replace the chlorine atoms.
Uniqueness
1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and interactions. The chlorine atoms can participate in various substitution reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O2/c16-10-3-1-8(5-12(10)18)14(20)7-15(21)9-2-4-11(17)13(19)6-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRXDDAZAQCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956343 | |
Record name | 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34848-45-8 | |
Record name | 1,3-Di-(3,4-dichlorophenyl)-1,3-propanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034848458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.